1-(3,5-Dichloro-2-fluorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves the reaction of substituted phenyl or heteroaryl compounds with acyl chlorides or other acylating agents. For instance, novel 1-ferrocenyl-2-(3-phenyl-1H-1,2,4-triazol-5-ylthio)ethanone derivatives were synthesized using a reaction of substituted 1H-1,2,4-triazole-5-thiol with chloroacetyl ferrocene . This suggests that a similar approach could be used for synthesizing 1-(3,5-Dichloro-2-fluorophenyl)ethanone, potentially starting from a 3,5-dichloro-2-fluorophenyl compound and an appropriate acylating agent.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various computational methods, such as density functional theory (DFT). For example, the molecular structure and vibrational frequencies of similar compounds have been investigated using Gaussian09 software package and compared with experimental data . These studies typically include the optimization of the molecular geometry and the analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the electronic properties and reactivity of the molecule.
Chemical Reactions Analysis
The reactivity of similar compounds has been studied through molecular docking studies, which suggest potential inhibitory activity against various proteins, indicating possible pharmaceutical applications . The presence of electronegative groups, such as fluorine, and the carbonyl group in the ethanone moiety, are often highlighted as crucial for binding interactions. These findings can be extrapolated to suggest that 1-(3,5-Dichloro-2-fluorophenyl)ethanone may also exhibit interesting reactivity, potentially useful in the development of new therapeutic agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using techniques such as IR spectroscopy, NMR, and mass spectrometry . These studies provide information on the vibrational modes, electronic transitions, and stability of the compounds. For example, the fluorescence properties of certain ethanone derivatives have been explored, showing potential for applications in optical materials . The presence of halogen substituents, as in the case of 1-(3,5-Dichloro-2-fluorophenyl)ethanone, would likely influence these properties, potentially enhancing the compound's utility in such applications.
Scientific Research Applications
Fluorescent Chemosensors
1-(3,5-Dichloro-2-fluorophenyl)ethanone has potential applications in the development of fluorescent chemosensors. Fluorescent chemosensors are crucial for detecting various analytes, including metal ions (e.g., Zn2+, Cu2+, Al3+), anions (e.g., N3−, H2PO4−), and neutral molecules such as cysteine and glutathione. These chemosensors are highly selective and sensitive, making them valuable for environmental monitoring, clinical diagnostics, and research applications (P. Roy, 2021).
Synthesis of Fluorinated Compounds
The compound is also relevant in the synthesis of fluorinated organic compounds, such as 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of pharmaceuticals like flurbiprofen. Efficient and environmentally benign synthetic routes for such fluorinated compounds are essential for the pharmaceutical industry, highlighting the importance of 1-(3,5-Dichloro-2-fluorophenyl)ethanone in facilitating these syntheses (Yanan Qiu et al., 2009).
Environmental Toxicology
While the focus of this summary is on the scientific research applications of 1-(3,5-Dichloro-2-fluorophenyl)ethanone, it's also critical to consider the broader context in which related compounds are studied for their environmental and health impacts. For instance, compounds like DDT and DDE are extensively researched for their persistence in the environment and potential endocrine-disrupting effects, underscoring the necessity of understanding the environmental behavior and risks associated with the use of various organochlorine compounds (M. Burgos-Aceves et al., 2021).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
1-(3,5-dichloro-2-fluorophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO/c1-4(12)6-2-5(9)3-7(10)8(6)11/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVYERCKCGWONQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)Cl)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402840 |
Source
|
Record name | 1-(3,5-Dichloro-2-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dichloro-2-fluorophenyl)ethanone | |
CAS RN |
480438-93-5 |
Source
|
Record name | 1-(3,5-Dichloro-2-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.